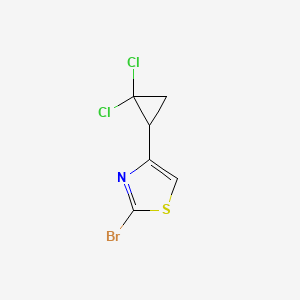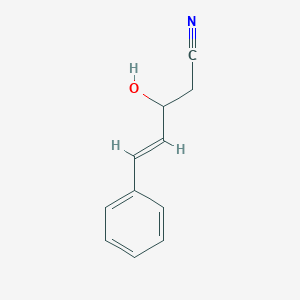
3-Hydroxy-5-phenylpent-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-phenylpent-4-enenitrile is an organic compound with the molecular formula C₁₂H₁₄O. It is characterized by a phenyl group attached to a pentene chain with a hydroxyl group and a nitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of 5-phenylpent-4-enenitrile: This involves the addition of a hydroxyl group to the pentene chain. Common reagents include hydrogen peroxide (H₂O₂) and a catalyst such as osmium tetroxide (OsO₄).
Nitrile Formation: The nitrile group can be introduced through the reaction of an appropriate precursor with cyanide ions (CN⁻) under controlled conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃).
Reduction: The nitrile group can be reduced to an amine using hydrogen gas (H₂) and a suitable catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a Lewis acid.
Major Products Formed:
Oxidation: 3-Hydroxy-5-phenylpent-4-enone
Reduction: 3-Hydroxy-5-phenylpent-4-enamine
Substitution: Brominated derivatives of the phenyl group
Scientific Research Applications
3-Hydroxy-5-phenylpent-4-enenitrile has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Hydroxy-5-phenylpent-4-enenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
4-Pentenenitrile: Similar structure but lacks the phenyl group.
3-Hydroxy-5-phenylpentanenitrile: Similar but with a saturated pentane chain instead of a pentene chain.
Uniqueness: 3-Hydroxy-5-phenylpent-4-enenitrile is unique due to its combination of hydroxyl and nitrile groups on a pentene chain with a phenyl group
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(E)-3-hydroxy-5-phenylpent-4-enenitrile |
InChI |
InChI=1S/C11H11NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-7,11,13H,8H2/b7-6+ |
InChI Key |
WEHZRPSWGSRWCV-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(CC#N)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


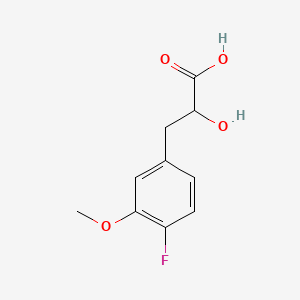
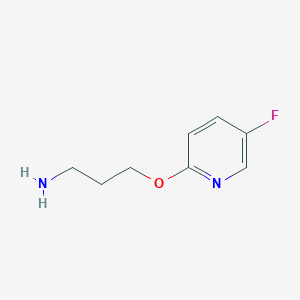
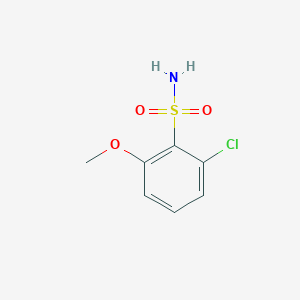
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
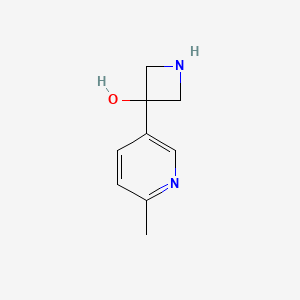
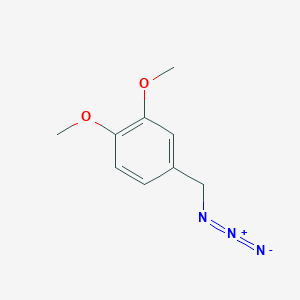
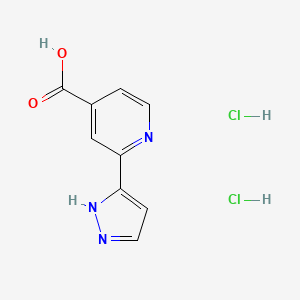
![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
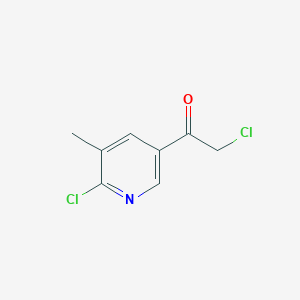
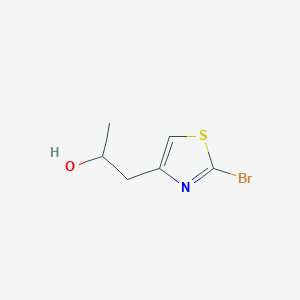

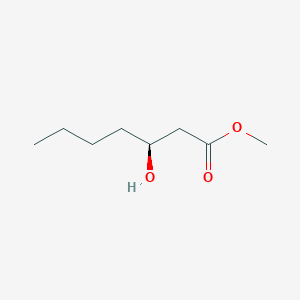
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
